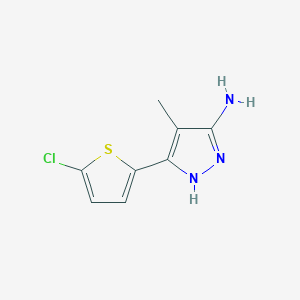

3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C8H8ClN3S |

|---|---|

Molecular Weight |

213.69 g/mol |

IUPAC Name |

5-(5-chlorothiophen-2-yl)-4-methyl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C8H8ClN3S/c1-4-7(11-12-8(4)10)5-2-3-6(9)13-5/h2-3H,1H3,(H3,10,11,12) |

InChI Key |

ZZFBZACZIODTSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NN=C1N)C2=CC=C(S2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via β-Ketonitrile and Hydrazine Condensation

This is the most widely reported method for 5-aminopyrazole derivatives. The reaction involves β-ketonitriles (e.g., 3-(5-chlorothiophen-2-yl)-3-oxopropanenitrile) and hydrazines under controlled conditions:

- Mechanism :

- Conditions :

- Yield : 45–89% for analogous compounds.

Example Reaction :

$$

\text{3-(5-Chlorothiophen-2-yl)-3-oxopropanenitrile} + \text{Methylhydrazine} \xrightarrow{\text{EtOH, Δ}} \text{3-(5-Chlorothiophen-2-yl)-4-methyl-1H-pyrazol-5-amine}

$$

Cyclization of α,β-Unsaturated Ketones with Hydrazines

This method leverages 1,3-dipolar cycloaddition or oxidative cyclization:

- Substrates : α,β-Unsaturated ketones (e.g., 3-(5-chlorothiophen-2-yl)propenone) and hydrazines.

- Conditions :

- Yield : 61–89% for pyrazoline intermediates, with subsequent oxidation achieving ~70% conversion.

Key Step :

$$

\text{3-(5-Chlorothiophen-2-yl)propenone} + \text{Hydrazine} \xrightarrow{\text{0°C, 48h}} \text{Pyrazoline intermediate} \xrightarrow{\text{I₂}} \text{Target compound}

$$

Multi-Step Functionalization of Preformed Pyrazoles

Industrial-scale synthesis often involves modular assembly:

- Pyrazole Core Formation :

- Chlorothiophene Introduction :

- Alkylation or nucleophilic substitution using 5-chlorothiophene-2-carbaldehyde or its derivatives.

- Conditions : DMF, K₂CO₃, 80–100°C for 6–24 hours.

- Purification via recrystallization (ethanol/water) or column chromatography (SiO₂, ethyl acetate/hexane).

- Typical isolated yield: 50–65%.

Microwave-Assisted Synthesis

Emerging protocols use microwave irradiation to accelerate reactions:

- Example : Reaction of 5-chlorothiophene-2-carbaldehyde with 4-methyl-1H-pyrazol-5-amine in DMF under microwave (120°C, 20 minutes).

- Advantages : Reduced reaction time (20–30 minutes vs. 12–24 hours), improved yield (up to 75%).

Comparative Analysis of Methods

| Method | Yield | Time | Complexity | Scalability |

|---|---|---|---|---|

| β-Ketonitrile Condensation | 45–89% | 4–12h | Moderate | High |

| Cyclization of Enones | 60–70% | 48h | High | Moderate |

| Multi-Step Functionalization | 50–65% | 24h | Low | Industrial |

| Microwave-Assisted | 65–75% | 0.5h | Low | Lab-scale |

Characterization and Validation

Synthesized compounds are validated using:

- NMR : $$ ^1H $$ and $$ ^{13}C $$ spectra confirm substituent positions.

- HPLC : Purity >95%.

- Mass Spectrometry : Molecular ion peaks align with theoretical values (e.g., m/z 227.71 for C₉H₁₀ClN₃S).

Industrial Production Considerations

While specific large-scale data are limited, general principles include:

- Process Optimization : Continuous-flow reactors for β-ketonitrile condensation to enhance throughput.

- Cost Efficiency : Sourcing 5-chlorothiophene derivatives as key intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Halogen atoms on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes depending on the nucleophile used

Scientific Research Applications

3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent differences:

Key Observations :

- Electronic Effects : The thiophene group in the target compound introduces sulfur-based electron delocalization, contrasting with phenyl or furan substituents in analogs .

- Steric Considerations : Methyl groups at position 4 (target) or 1 (e.g., Cpd. in ) influence conformational flexibility and binding site interactions.

Crystallographic and Computational Data

- Crystallography: The analog 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (PDB: Y0H) crystallizes in a monoclinic system, with hydrogen bonding between amine groups and chloride ions . The target compound’s thiophene ring may disrupt similar packing interactions.

- Computational Analysis : Programs like SHELXL and Multiwfn enable electronic structure comparisons. Thiophene’s lower aromaticity vs. phenyl could reduce π-stacking propensity.

Biological Activity

3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine, with the CAS number 1310741-30-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

The molecular formula of this compound is C₈H₈ClN₃S, with a molecular weight of 213.69 g/mol. The compound features a pyrazole ring substituted with a chlorothiophene moiety, which is critical for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, particularly focusing on its potential as an anti-inflammatory and anticancer agent.

1. Anti-inflammatory Activity

Research has indicated that compounds with similar structures exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. For instance, studies have demonstrated that pyrazole derivatives can modulate the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

2. Anticancer Potential

The anticancer activity of pyrazole derivatives has been documented in several studies. For example, compounds structurally related to this compound have shown efficacy in inhibiting tumor growth in vitro and in vivo by inducing apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell cycle progression.

Case Studies

Several studies provide insights into the biological activity of related pyrazole compounds:

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their anticancer properties. The researchers found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC₅₀ values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in a mouse model of inflammation. The results indicated that treatment with these compounds significantly reduced inflammatory markers such as TNF-alpha and IL-6 levels compared to controls .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Caspase Activation : Induces apoptosis through caspase activation, particularly caspase-3 and -9.

- Cytokine Modulation : Inhibits the production of pro-inflammatory cytokines.

Data Summary

The following table summarizes key findings from research on related compounds:

Q & A

Basic: What are the standard synthetic routes for 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized for higher yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the condensation of chlorothiophene derivatives with hydrazine hydrate to form hydrazine intermediates, followed by cyclization with β-keto esters or ketones. For example, analogous pyrazole derivatives are synthesized via reactions between substituted aldehydes and hydrazines, with cyclization using reagents like phosphorus oxychloride (POCl₃) . Optimization strategies include:

- Temperature control : Elevated temperatures (~120°C) improve cyclization efficiency .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) can enhance reaction rates.

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress and purity .

Basic: Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms ring substitution patterns (e.g., chlorothiophene vs. pyrazole protons) .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and stereochemical details, critical for structure-activity studies .

Advanced: How can researchers resolve contradictions in reported biological activities of pyrazole derivatives across different studies?

Methodological Answer:

Contradictions often arise from structural variations (e.g., substituent positions) or assay conditions. Strategies include:

- Comparative SAR Studies : Systematically modify substituents (e.g., chlorothiophene vs. phenyl groups) and test activity under standardized assays .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., chlorophenyl groups enhancing kinase inhibition ).

- Control experiments : Validate assay conditions (e.g., pH, temperature) and cell lines to isolate compound-specific effects .

Advanced: What strategies are effective in elucidating the reaction mechanism of key synthetic steps, such as cyclization or substitution reactions?

Methodological Answer:

Mechanistic studies employ:

- Isotopic Labeling : Track atom migration (e.g., ¹⁵N-labeled hydrazines to confirm cyclization pathways) .

- Kinetic Analysis : Monitor reaction rates under varying conditions to deduce rate-limiting steps.

- Computational Modeling : Density functional theory (DFT) simulations predict transition states and intermediate stability .

- Trapping Intermediates : Use quenching agents (e.g., D₂O) to isolate and characterize reactive intermediates .

Basic: What are the common functional group transformations possible in this compound, and how do they influence its chemical reactivity?

Methodological Answer:

Key transformations include:

- Amine alkylation : Reacting the 5-amine group with alkyl halides to modify solubility or bioactivity .

- Thiophene halogenation : Electrophilic substitution at the chlorothiophene ring (e.g., bromination) alters electronic properties .

- Pyrazole ring oxidation : Controlled oxidation can generate pyrazolone derivatives, affecting hydrogen-bonding capacity .

Advanced: How can computational chemistry be applied to predict the binding affinity of this compound towards biological targets?

Methodological Answer:

Computational approaches include:

- Molecular Docking : Use software (e.g., AutoDock) to model interactions with target proteins (e.g., kinases), leveraging PubChem 3D conformers .

- Molecular Dynamics (MD) : Simulate binding stability under physiological conditions (e.g., solvation effects) .

- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with activity data to guide derivative design .

Basic: What solvent systems are recommended for the recrystallization of this compound to achieve optimal crystal formation for X-ray analysis?

Methodological Answer:

Effective recrystallization solvents include:

- Ethanol/water mixtures : Ideal for polar pyrazole derivatives .

- Dichloromethane (DCM)/hexane : For non-polar intermediates with chlorothiophene groups .

- Dimethyl sulfoxide (DMSO) : For highly conjugated derivatives requiring slow evaporation .

Advanced: What are the best practices for determining the purity of this compound, and how can impurities be identified and quantified?

Methodological Answer:

- HPLC-PDA : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to separate and quantify impurities .

- Elemental Analysis : Confirm stoichiometric ratios of C, H, N, and Cl .

- Spiking Experiments : Introduce suspected impurities (e.g., unreacted hydrazines) as references for identification .

Basic: How does the presence of the chlorothiophene moiety influence the compound's electronic properties and reactivity?

Methodological Answer:

The chlorothiophene group:

- Electron-withdrawing effect : Enhances electrophilic substitution at the pyrazole ring .

- Steric hindrance : The chloro group directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Conjugation : Extends π-system delocalization, impacting UV-Vis absorption spectra .

Advanced: In designing derivatives for enhanced bioactivity, what substituent positions on the pyrazole ring are most amenable to modification without compromising stability?

Methodological Answer:

- Position 3 (chlorothiophene) : Tolerates bulkier groups (e.g., benzyl) for improved lipophilicity .

- Position 4 (methyl group) : Methyl substitution enhances metabolic stability compared to longer alkyl chains .

- Position 5 (amine) : Primary amines can be acylated or sulfonylated to modulate solubility and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.